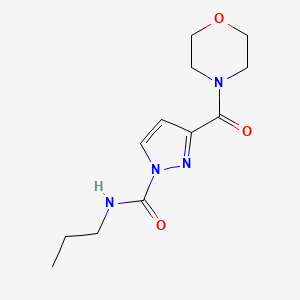
3-(Morpholinocarbonyl)-N~1~-propyl-1H-pyrazole-1-carboxamide
概要
説明
3-(Morpholinocarbonyl)-N~1~-propyl-1H-pyrazole-1-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a morpholine ring, a pyrazole ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinocarbonyl)-N~1~-propyl-1H-pyrazole-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Propyl Group: The N-propyl group can be introduced via alkylation of the pyrazole ring using a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.
Formation of the Morpholinocarbonyl Group: The morpholine ring can be introduced through a nucleophilic substitution reaction involving morpholine and a suitable carbonyl compound, such as phosgene or a chloroformate ester.
Coupling of the Pyrazole and Morpholinocarbonyl Groups: The final step involves the coupling of the pyrazole ring with the morpholinocarbonyl group through an amide bond formation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Morpholinocarbonyl)-N~1~-propyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyrazole or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
科学的研究の応用
3-(Morpholinocarbonyl)-N~1~-propyl-1H-pyrazole-1-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving pyrazole derivatives.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Chemical Synthesis:
作用機序
The mechanism of action of 3-(Morpholinocarbonyl)-N~1~-propyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(Morpholinocarbonyl)-N~1~-methyl-1H-pyrazole-1-carboxamide
- 3-(Morpholinocarbonyl)-N~1~-ethyl-1H-pyrazole-1-carboxamide
- 3-(Morpholinocarbonyl)-N~1~-butyl-1H-pyrazole-1-carboxamide
Uniqueness
3-(Morpholinocarbonyl)-N~1~-propyl-1H-pyrazole-1-carboxamide is unique due to its specific combination of functional groups and the presence of a propyl chain, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
特性
IUPAC Name |
3-(morpholine-4-carbonyl)-N-propylpyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-2-4-13-12(18)16-5-3-10(14-16)11(17)15-6-8-19-9-7-15/h3,5H,2,4,6-9H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQCIGKURNPDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1C=CC(=N1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B3913310.png)
![N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide](/img/structure/B3913312.png)
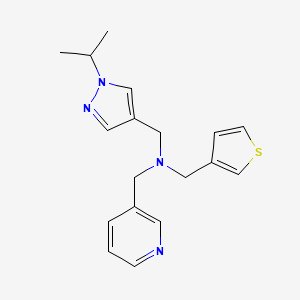
![4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(3-methylbutyl)piperidine](/img/structure/B3913344.png)
![methyl 6-ethyl-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3913349.png)
![4-chloro-N'-[1-(4-nitrophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B3913366.png)
![(2S)-3-phenyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}propanamide](/img/structure/B3913374.png)
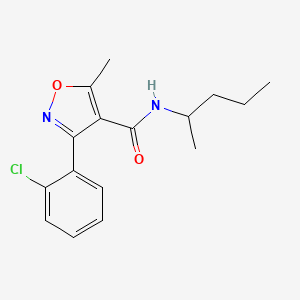
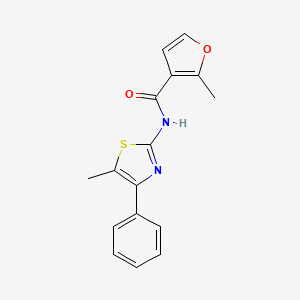
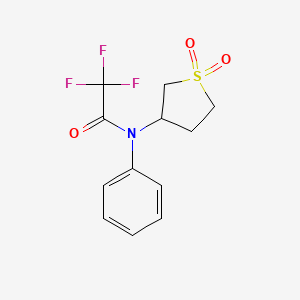
![4-[4-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B3913421.png)
![3-methoxy-N-[4-(trifluoromethoxy)phenyl]naphthalene-2-carboxamide](/img/structure/B3913426.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-nitrobenzohydrazide](/img/structure/B3913432.png)
